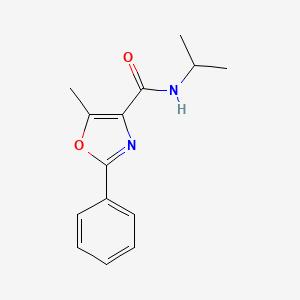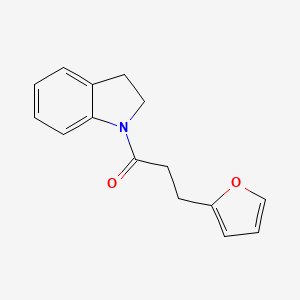![molecular formula C16H19FN2O2 B7471861 N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-2-fluorobenzamide](/img/structure/B7471861.png)
N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-2-fluorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-2-fluorobenzamide, also known as CPP-115, is a chemical compound that has gained significant interest in the scientific community due to its potential therapeutic applications. CPP-115 is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase, which is involved in the metabolism of GABA, an important neurotransmitter in the central nervous system.
Mécanisme D'action
N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-2-fluorobenzamide is a potent inhibitor of GABA aminotransferase, which is involved in the breakdown of GABA in the brain. By inhibiting this enzyme, N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-2-fluorobenzamide increases the levels of GABA in the brain, which can have a calming effect on the nervous system. This mechanism of action is similar to that of other drugs that are used to treat anxiety disorders, such as benzodiazepines.
Biochemical and Physiological Effects:
N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-2-fluorobenzamide has been shown to increase the levels of GABA in the brain, which can have a calming effect on the nervous system. This can result in decreased anxiety and improved mood. N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-2-fluorobenzamide has also been shown to have anticonvulsant properties, which may make it a potential treatment for epilepsy.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-2-fluorobenzamide in lab experiments is its potency as a GABA aminotransferase inhibitor. This allows researchers to use lower concentrations of N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-2-fluorobenzamide in their experiments, which can reduce the risk of non-specific effects. However, one limitation of using N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-2-fluorobenzamide is its potential toxicity. High doses of N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-2-fluorobenzamide have been shown to cause liver damage in animal studies, which may limit its use in clinical applications.
Orientations Futures
There are several potential future directions for research on N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-2-fluorobenzamide. One area of interest is its potential use in the treatment of anxiety disorders. Clinical trials are currently underway to evaluate the safety and efficacy of N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-2-fluorobenzamide in humans with anxiety disorders. Another area of interest is its potential use in the treatment of epilepsy. Animal studies have shown promising results, and clinical trials are currently underway to evaluate its safety and efficacy in humans with epilepsy. Finally, there is interest in developing more potent and selective inhibitors of GABA aminotransferase, which may have improved therapeutic potential compared to N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-2-fluorobenzamide.
Méthodes De Synthèse
The synthesis of N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-2-fluorobenzamide involves the reaction of 2-fluorobenzoyl chloride with piperidine-4-carboxylic acid, followed by the addition of cyclopropanecarbonyl chloride. The resulting compound is then purified using column chromatography to obtain N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-2-fluorobenzamide in high purity.
Applications De Recherche Scientifique
N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-2-fluorobenzamide has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders. It has been shown to increase the levels of GABA in the brain, which can have a calming effect on the nervous system. This makes N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-2-fluorobenzamide a potential candidate for the treatment of anxiety disorders, epilepsy, and other conditions that are associated with GABA deficiency.
Propriétés
IUPAC Name |
N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-2-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN2O2/c17-14-4-2-1-3-13(14)15(20)18-12-7-9-19(10-8-12)16(21)11-5-6-11/h1-4,11-12H,5-10H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KURYXQADPLIRNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCC(CC2)NC(=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-2-fluorobenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-(Methylthio)benzoyl]morpholine](/img/structure/B7471779.png)
![N-[(5-bromothiophen-2-yl)methyl]-N-methylcyclopropanecarboxamide](/img/structure/B7471787.png)
![N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-[[4-(2-oxopyrrolidin-1-yl)phenyl]sulfonylamino]acetamide](/img/structure/B7471793.png)
![1-[2-(Azocan-1-yl)-2-oxoethyl]pyrrolidine-2,5-dione](/img/structure/B7471799.png)

![N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-3-fluorobenzamide](/img/structure/B7471810.png)

![4-[2-(2-Bromo-4-fluorophenoxy)acetyl]piperazin-2-one](/img/structure/B7471833.png)
![2,5-dichloro-N-[4-(pyrrolidine-1-carbonyl)phenyl]benzamide](/img/structure/B7471839.png)
![2,2-dimethyl-N-[3-(piperidine-1-carbonyl)phenyl]propanamide](/img/structure/B7471853.png)
![[3-(Azepan-1-ylsulfonyl)-4-chlorophenyl]-[4-(2-hydroxyphenyl)piperazin-1-yl]methanone](/img/structure/B7471863.png)
![N-ethyl-N-[2-oxo-2-(propan-2-ylamino)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B7471875.png)

